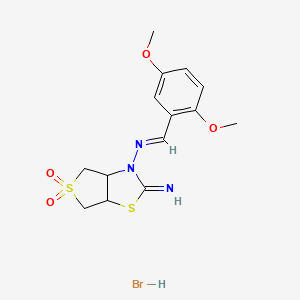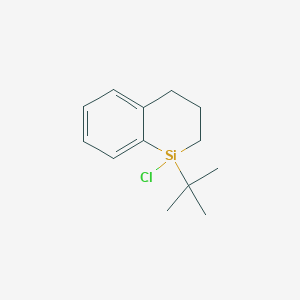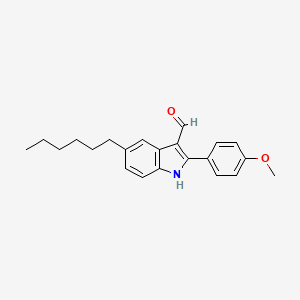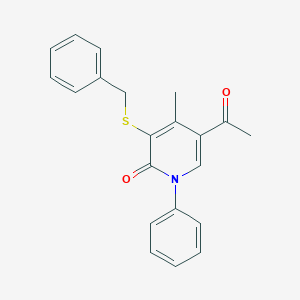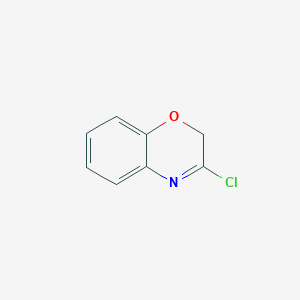
3-Chloro-2H-1,4-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2H-1,4-benzoxazine is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The presence of both nitrogen and oxygen in the heterocyclic ring imparts unique chemical properties, making it a valuable scaffold for the development of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-Chloro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form oxaziridines or reduced to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzoxazines.
Oxidation: Formation of oxaziridines.
Reduction: Formation of amines.
科学的研究の応用
3-Chloro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory, analgesic, and antibacterial agents.
Materials Science: Used in the synthesis of polymers and resins with enhanced thermal and mechanical properties.
Biological Studies: Investigated for its potential as a DNA topoisomerase inhibitor, which could lead to new anticancer agents.
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-Chloro-2H-1,4-benzoxazine in biological systems involves its interaction with specific molecular targets. For instance, as a DNA topoisomerase inhibitor, it interferes with the enzyme’s ability to manage DNA supercoiling during replication and transcription. This inhibition can lead to the accumulation of DNA breaks, ultimately inducing cell death in rapidly dividing cancer cells . The compound’s structure allows it to bind to the enzyme’s active site, preventing the re-ligation of DNA strands .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
6-Chloro-3-phenyl-4-thioxo-2H-benzo[1,3]oxazine-2(3H)-one: Contains a sulfur atom, which imparts different pharmacological properties.
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Exhibits potent topoisomerase inhibition, similar to 3-Chloro-2H-1,4-benzoxazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it a versatile intermediate for further functionalization .
特性
CAS番号 |
918968-03-3 |
|---|---|
分子式 |
C8H6ClNO |
分子量 |
167.59 g/mol |
IUPAC名 |
3-chloro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H6ClNO/c9-8-5-11-7-4-2-1-3-6(7)10-8/h1-4H,5H2 |
InChIキー |
DOWNDEDHCHJRAP-UHFFFAOYSA-N |
正規SMILES |
C1C(=NC2=CC=CC=C2O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12618179.png)
![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate](/img/structure/B12618192.png)
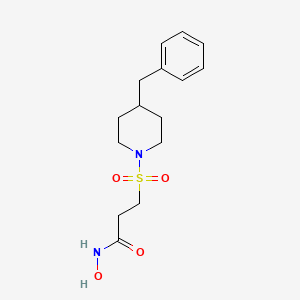
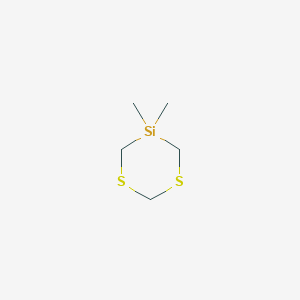
![5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12618222.png)
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B12618225.png)
![(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine](/img/structure/B12618229.png)
![3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12618233.png)
